2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172072-62-6
VCID: VC2627447
InChI: InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H
SMILES: C1C(C1N)C(F)(F)F.Cl
Molecular Formula: C4H7ClF3N
Molecular Weight: 161.55 g/mol

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

CAS No.: 1172072-62-6

Cat. No.: VC2627447

Molecular Formula: C4H7ClF3N

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride - 1172072-62-6

Specification

CAS No. 1172072-62-6
Molecular Formula C4H7ClF3N
Molecular Weight 161.55 g/mol
IUPAC Name 2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H
Standard InChI Key SOHXDJVKUXKZIJ-UHFFFAOYSA-N
SMILES C1C(C1N)C(F)(F)F.Cl
Canonical SMILES C1C(C1N)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with clearly defined properties and structural features that make it valuable for various applications.

Basic Identification Parameters

The compound is uniquely identified through several standardized parameters as detailed in the following table:

ParameterValue
Chemical Name2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
CAS Number1172072-62-6
Molecular FormulaC4H7ClF3N
Molecular Weight161.55 g/mol
IUPAC Name2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Standard InChIInChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H
Standard InChIKeySOHXDJVKUXKZIJ-UHFFFAOYSA-N
SMILESC1C(C1N)C(F)(F)F.Cl

This compound belongs to the broader class of fluorinated compounds, which are highly valuable in organic synthesis and chemical analysis due to their unique properties . The presence of fluorine atoms significantly influences the compound's chemical behavior and potential applications.

Structural Features

The molecular structure of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is characterized by several key features:

  • A three-membered cyclopropane ring, which introduces ring strain and conformational rigidity

  • A trifluoromethyl (CF₃) group attached to the cyclopropane ring, contributing to the compound's lipophilicity and stability

  • An amine (NH₂) group connected to the cyclopropane ring, which serves as a potential site for hydrogen bonding

  • A hydrochloride salt formation, which enhances water solubility compared to the free amine

The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and potential biological activity, making it valuable in various scientific fields including chemistry, biology, and medicine.

Synthesis and Production Methods

The synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride employs specialized techniques to ensure high purity and yield of this structurally complex molecule.

General Synthetic Approach

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is essential for its proper handling, storage, and application in various research contexts.

Physical Properties

The compound exists as a solid at room temperature. Unlike many fluorinated compounds that require special storage conditions, 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride can be stored at room temperature . This stability is advantageous for laboratory use and commercial distribution.

Chemical Reactivity

The chemical reactivity of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is influenced by its structural features:

  • The amine group can participate in various reactions typical of primary amines, including nucleophilic substitution, acylation, and condensation reactions

  • The compound can undergo oxidation reactions that may yield nitroso derivatives

  • Reduction processes could produce secondary amines

  • The cyclopropane ring introduces strain, potentially making it susceptible to ring-opening reactions under specific conditions

  • The trifluoromethyl group generally remains stable under most reaction conditions, providing a fixed point of fluorination in derivative synthesis

The specific products formed in these reactions depend significantly on the reagents and conditions employed, allowing for versatile applications in synthetic chemistry.

Stereoisomers and Related Compounds

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride exists in multiple stereoisomeric forms due to the presence of two stereogenic centers in the cyclopropane ring.

Stereochemical Variations

Several stereoisomers of this compound have been identified and studied:

StereoisomerCAS NumberStereochemical Description
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride1172072-62-6Non-specific stereochemistry (racemic mixture)
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride1287760-01-3Trans configuration with R,R absolute stereochemistry
(1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride1258640-83-3Cis configuration with R,S absolute stereochemistry

Each stereoisomer may exhibit different biological activities and chemical properties due to the unique spatial arrangement of atoms, which can significantly impact how they interact with biological targets .

Structurally Related Compounds

Several compounds structurally related to 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride have been reported:

  • 1-(2,2,2-trifluoroethyl)cyclopropan-1-amine (C₅H₈F₃N) - Features a trifluoroethyl group rather than a direct trifluoromethyl substitution on the cyclopropane ring

  • 1-(2-(trifluoromethyl)phenyl)cyclopropanamine - Incorporates an aromatic ring with the trifluoromethyl substitution

These structural variations provide options for researchers seeking specific physicochemical properties or biological activities while maintaining the core cyclopropane and trifluoromethyl elements.

Biological Activity and Applications

The unique structural features of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride make it valuable for various applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride serves as an important organic intermediate in pharmaceutical synthesis, especially for compounds targeting specific receptor pathways . The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the amine group allows for hydrogen bond formation with target proteins.

These interactions can modulate protein activity and influence various biological pathways, making the compound particularly relevant for pharmaceutical research. Specific applications include:

  • Building block in the synthesis of novel therapeutic agents

  • Intermediate in the preparation of protein degrader compounds

  • Component in the development of compounds that benefit from the cyclopropane and trifluoromethyl motifs

Research Significance

Current research on 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride highlights its potential in medicinal chemistry and pharmaceutical development. The compound's unique combination of structural features makes it valuable for exploring structure-activity relationships in drug discovery programs. Further studies are needed to fully elucidate its therapeutic effects and to expand its applications in drug design and development.

Hazard CodeDescriptionHazard Category
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2)
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)

These hazard classifications have been established based on chemical safety assessments and are reported in the ECHA C&L Inventory .

ParameterSpecification
Purity≥95% to ≥98% depending on supplier
FormSolid
Storage ConditionsRoom temperature
ApplicationsResearch use only
RestrictionsNot for medical, veterinary, or consumer use

Suppliers often provide certificates of analysis and safety data sheets to verify the identity and purity of the compound . The compound is generally categorized as a protein degrader building block or pharmaceutical intermediate, reflecting its primary applications in research settings .

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